molecular formula C10H5ClF3NaO2 B13648310 sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Cat. No.: B13648310
M. Wt: 272.58 g/mol
InChI Key: PXHYICZFLLLNIS-UYTGOYFPSA-M
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Description

Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a trifluoromethyl group, a chlorophenyl group, and a sodium enolate, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium enolate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the enolate moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the enolate.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

  • Sodium (2Z)-4-(4-fluorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
  • Sodium (2Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
  • Sodium (2Z)-4-(4-methylphenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Comparison: Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C10H5ClF3NaO2

Molecular Weight

272.58 g/mol

IUPAC Name

sodium;(Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

InChI

InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5-;

InChI Key

PXHYICZFLLLNIS-UYTGOYFPSA-M

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+]

Origin of Product

United States

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